3-(2-Fluoroacetyl)benzonitrile
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Overview
Description
3-(2-Fluoroacetyl)benzonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a fluoroacetyl group attached to a benzonitrile moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroacetyl)benzonitrile typically involves the reaction of 2-fluoroacetophenone with a suitable nitrile source under controlled conditions. One common method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures (150°C to 190°C) . This reaction yields the desired benzonitrile product through a series of intermediate steps.
Industrial Production Methods: Industrial production of benzonitriles, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of metal catalysts, such as palladium or nickel, to facilitate the reaction and improve yield. Additionally, green synthesis approaches using ionic liquids as recycling agents have been explored to minimize environmental impact and enhance process efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoroacetyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluoroacetyl group under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-(2-Fluoroacetyl)benzonitrile has found applications in several scientific research areas, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 3-(2-Chloroacetyl)benzonitrile
- 3-(2-Bromoacetyl)benzonitrile
- 3-(2-Iodoacetyl)benzonitrile
Comparison: 3-(2-Fluoroacetyl)benzonitrile is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s unique properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-fluoroacetyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFKVKZKXCAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CF)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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